Allopregnanetrione
Overview
Description
Allopregnanetrione: is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . . This compound is a metabolite of progesterone and is involved in various biological processes . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Allopregnanetrione, also known as 5alpha-Pregnane-3,11,20-trione or brexanolone, primarily targets the γ-aminobutyric acid (GABA) A receptors . These receptors are the major biological target of the inhibitory neurotransmitter GABA . This compound is an allosteric modulator of these receptors, which are found on neural stem cells and other cell types in the brain .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA at the receptor, increasing the receptor’s response to the neurotransmitter . The compound’s effects are similar to those of other positive allosteric modulators of the GABA action at GABA A receptor, such as the benzodiazepines, including anxiolytic, sedative, and anticonvulsant activity .
Biochemical Pathways
This compound is a neurosteroid metabolite of progesterone . It is involved in the androgen backdoor pathway from progesterone to dihydrotestosterone, which occurs during normal male fetus development . Deficiencies in this pathway can lead to insufficient virilization of the male fetus .
Pharmacokinetics
This compound has a low oral bioavailability of less than 5% , necessitating non-oral administration . The volume of distribution of this compound is approximately 3 L/kg . Its plasma protein binding is more than 99% . This compound is metabolized by keto-reduction mediated via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) . The elimination half-life of this compound is 9 hours , and it is excreted in the feces (47%) and urine (42%) .
Result of Action
This compound has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . It has also been proposed to promote neuron and oligodendrocyte maturation and improve mitochondrial function in Alzheimer’s disease (AD) mice . Continuous elevation of this compound in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the long administration time, as well as the cost for a one-time treatment, have raised concerns about accessibility for many women
Biochemical Analysis
Biochemical Properties
Allopregnanetrione interacts with various enzymes and proteins in the body. It is metabolized via non-CYP450 pathways, including keto-reduction via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) .
Cellular Effects
This compound has been implicated in causing neuroprotection, neurogenesis, and preservation of cognition . It has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests .
Molecular Mechanism
This compound is a neurosteroid and acts as a positive allosteric modulator of the GABA A receptor, the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In transgenic Alzheimer’s mouse models, this compound has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . Continuous elevation of this compound in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available in the literature.
Metabolic Pathways
This compound is a metabolic intermediate in an androgen backdoor pathway from progesterone to dihydrotestosterone . This pathway occurs during normal male fetus development; placental progesterone in the male fetus is the feedstock of this pathway .
Transport and Distribution
It is known that this compound has a volume of distribution of approximately 3 L/kg and its plasma protein binding is more than 99% .
Subcellular Localization
As a neurosteroid, it is likely to be found in high concentrations in the brain where it modulates the activity of the GABA A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allopregnanetrione can be synthesized from progesterone through a series of chemical reactions, including oxidation, reduction, and synthesis . The specific preparation method depends on the manufacturer and the actual demand .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Allopregnanetrione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other steroidal derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .
Scientific Research Applications
Allopregnanetrione has a wide range of scientific research applications, including but not limited to:
Comparison with Similar Compounds
- 5alpha-Pregnane-3,12,20-trione
- 5alpha-Pregnane-3,6,20-trione
- 5beta-Pregnane-3,11,20-trione
- 5beta-Pregnane-3,12,20-trione
- 5beta-Pregnane-3,6,20-trione
Comparison: Allopregnanetrione is unique due to its specific structure and biological activity. Compared to other similar compounds, it has distinct chemical properties and biological effects, making it valuable for specific research and pharmaceutical applications .
Properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWWYGWQKBKBF-MUGXHADPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359530 | |
Record name | Allopregnanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-06-7 | |
Record name | Allopregnanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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